![molecular formula C15H8ClNO4 B2409432 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 285552-81-0](/img/structure/B2409432.png)
2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a synthetic compound with a wide range of applications. It is used in the synthesis of various organic compounds and is also used as a reagent in various scientific research applications. This compound has a unique structure, making it an ideal choice for many research projects.
Scientific Research Applications
Heparanase Inhibition and Anti-Angiogenic Effects
A class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids, including derivatives similar to the compound , are known as inhibitors of the enzyme heparanase. These compounds demonstrate potent inhibitory activity and exhibit a high degree of selectivity. They also show anti-angiogenic effects, suggesting their potential in designing novel therapeutic agents (Courtney et al., 2004).
Synthesis and Chemical Reactions
The compound is involved in various synthetic processes and chemical reactions. For instance, its derivatives are used in the synthesis of tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines, showcasing its versatility in organic synthesis (Melo et al., 2004). Additionally, reactions involving similar compounds lead to the formation of biindolyl derivatives, indicative of its role in complex organic compound synthesis (Kobayashi et al., 2009).
Coordination Polymers and Molecular Structures
The compound is also relevant in the synthesis and characterization of coordination polymers and complex molecular structures. For instance, organotin carboxylates based on amide carboxylic acids utilize similar compounds to form diverse molecular architectures, which are significant in materials science and chemistry (Xiao et al., 2013).
Non-Covalent/Aromatic Interactions in Chemical Systems
Research has also focused on understanding weak interactions in chemical systems involving compounds like 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. These studies are vital for grasping the stability and flexibility of biological and chemical systems, contributing to drug design concepts and material science (Tewari et al., 2009).
Antagonists in Integrin and Other Therapeutic Applications
Derivatives of this compound have been synthesized as integrin antagonists, highlighting its potential application in therapeutic contexts (Deng et al., 2003). Additionally, the synthesis and characterization of a novel 2-D metal-organic coordination polymer involving in situ ligand synthesis demonstrate its application in novel material development (Liu et al., 2004).
Optical Nonlinearity Studies
Studies on compounds such as N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which include similar structures, show potential in applications like optical limiting, indicative of its role in materials science and optics (Chandrakantha et al., 2013).
Mechanism of Action
Target of Action
The compound 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities of indole derivatives , it can be inferred that these compounds likely interact with a variety of biochemical pathways
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound likely has diverse molecular and cellular effects
properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClNO4/c16-9-2-4-10(5-3-9)17-13(18)11-6-1-8(15(20)21)7-12(11)14(17)19/h1-7H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHFPPONXAFBPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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